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Compound of Interest

2,5-Bishydroxymethyl!
Compound Name:
Tetrahydrofuran

Cat. No.: B016226

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the spectroscopic characteristics of key organic molecules is paramount. This
technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for the versatile building block, 2,5-
Bishydroxymethyl Tetrahydrofuran (BHMTF). This document outlines the key spectral
features for both the cis and trans isomers, details the experimental protocols for data
acquisition, and presents the information in a clear, accessible format to support research and
development activities.

Introduction

2,5-Bishydroxymethyl tetrahydrofuran is a chiral diol derived from the hydrogenation of 5-
hydroxymethylfurfural (HMF), a key platform chemical from biomass. Its structure, featuring a
saturated five-membered ether ring with two hydroxymethyl substituents, allows for the
existence of cis and trans diastereomers. These isomers possess distinct physical and
chemical properties, making their accurate identification and characterization essential for
applications in polymer chemistry, pharmaceuticals, and as chiral building blocks in organic
synthesis. This guide serves as a centralized resource for the spectroscopic data of BHMTF,
facilitating its use in various scientific endeavors.

Spectroscopic Data
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The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry for both cis- and trans-2,5-Bishydroxymethyl Tetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
chemical shifts (0) are reported in parts per million (ppm) relative to a standard reference.

Table 1: *H NMR Spectroscopic Data for 2,5-Bishydroxymethyl Tetrahydrofuran

Isomer Proton Assignment Chemical Shift (6, ppm)
cis -CH- Data not available

-CH2- (ring) Data not available

-CH2-OH Data not available

-OH Data not available

trans -CH- Data not available

-CHz- (ring) Data not available

-CH2-OH Data not available

-OH Data not available

Table 2: 13C NMR Spectroscopic Data for 2,5-Bishydroxymethyl Tetrahydrofuran

Isomer Carbon Assignment Chemical Shift (0, ppm)
cis -CH- Data not available

-CHz- (ring) Data not available

-CH2-OH Data not available

trans -CH- Data not available

-CHz- (ring) Data not available

-CHz2-OH Data not available
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Note: Specific chemical shift values from primary literature sources were not available at the
time of this compilation. The availability of 8 NMR spectra for the cis isomer is noted in the

SpectraBase database.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

absorption bands are reported in wavenumbers (cm~1).

Table 3: Key IR Absorption Bands for 2,5-Bishydroxymethyl Tetrahydrofuran

Wavenumber (cm—?) Vibrational Mode Functional Group
~3400 (broad) O-H stretch Alcohol

~2900 C-H stretch Alkane

~1050 C-O stretch Ether & Alcohol

Note: The exact peak positions may vary slightly between the cis and trans isomers and
depending on the sampling method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The data is reported as mass-to-charge ratio (m/z). The molecular weight of 2,5-
Bishydroxymethyl Tetrahydrofuran is 132.16 g/mol .[2]

Table 4: Expected Key Fragments in the Mass Spectrum of 2,5-Bishydroxymethyl

Tetrahydrofuran
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miz Proposed Fragment
132 [M]* (Molecular lon)
114 [M - H20]*

101 [M - CH20H]*

83 [M - CH20H - H20]*
71 [CaH-O]*

43 [CsH7]* or [C2H30]*

Note: The relative abundances of these fragments can help in distinguishing between the

isomers. The SpectraBase database indicates the availability of 3 GC-MS spectra for the cis

isomer.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy (*H and *3C)

o Sample Preparation: Dissolve approximately 5-10 mg of the 2,5-Bishydroxymethyl

Tetrahydrofuran isomer in a suitable deuterated solvent (e.g., CDCIs, D20, or DMSO-de) in

an NMR tube.

¢ Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters to set include the spectral width, number of scans, and relaxation delay.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

seguence to obtain singlets for each unique carbon atom. A larger number of scans is

typically required for 3C NMR due to the low natural abundance of the isotope.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an
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internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: If the sample is a liquid at room temperature, a drop can be placed directly on
the ATR crystal of an FTIR spectrometer.

o KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium
bromide (KBr) and press it into a thin, transparent pellet.

o Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the
regions of interest (e.g., CCla).

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record a background spectrum of the empty sample holder or the pure
solvent. Then, record the spectrum of the sample. The instrument software will automatically
ratio the sample spectrum to the background to generate the final absorbance or
transmittance spectrum.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile
compound like BHMTF, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable
technique. The sample is injected into a gas chromatograph, where it is vaporized and
separated from any impurities before entering the mass spectrometer.

 lonization: In the ion source of the mass spectrometer, the sample molecules are ionized,
typically by electron impact (El).

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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» Detection: A detector records the abundance of each ion at a specific m/z value.

» Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the
structure of the compound.

Visualization of Spectroscopic Workflow and Data
Interrelation

The following diagrams, generated using Graphviz, illustrate the general workflow for
spectroscopic analysis and the logical relationship between the different spectroscopic
techniques in elucidating the structure of 2,5-Bishydroxymethyl Tetrahydrofuran.
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Caption: General workflow for spectroscopic analysis of 2,5-Bishydroxymethyl
Tetrahydrofuran.
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Caption: Interrelation of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Bishydroxymethyl
Tetrahydrofuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016226#spectroscopic-data-for-2-5-
bishydroxymethyl-tetrahydrofuran-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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